molecular formula C15H23NO B1465801 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol CAS No. 101356-17-6

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1465801
CAS No.: 101356-17-6
M. Wt: 233.35 g/mol
InChI Key: WGIZTLNVVMBZBM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-tert-butylbenzyl chloride with pyrrolidin-3-ol under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) oxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)-1,3-propanedione (Avobenzone)

  • 1-(4-tert-Butylphenyl)-4-chloro-1-butanone

  • 4-tert-Butylphenol

  • 4-tert-Butylacetophenone

This comprehensive overview provides a detailed understanding of 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-15(2,3)13-6-4-12(5-7-13)10-16-9-8-14(17)11-16/h4-7,14,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIZTLNVVMBZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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